2-Chloro-5-(2-chloroethylthio)thiophene
Description
Properties
Molecular Formula |
C6H6Cl2S2 |
|---|---|
Molecular Weight |
213.1 g/mol |
IUPAC Name |
2-chloro-5-(2-chloroethylsulfanyl)thiophene |
InChI |
InChI=1S/C6H6Cl2S2/c7-3-4-9-6-2-1-5(8)10-6/h1-2H,3-4H2 |
InChI Key |
QKRAXWWCOXYDLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)SCCCl |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Chemistry
2-Chloro-5-(2-chloroethylthio)thiophene is primarily utilized as an intermediate in the synthesis of various thiophene derivatives and other heterocyclic compounds. Its ability to undergo nucleophilic substitution reactions makes it a valuable building block for creating more complex molecules.
Case Study: Synthesis of Thiophene Derivatives
A study demonstrated the synthesis of diverse thiophene derivatives using this compound as a precursor. The reactions typically involved nucleophiles such as amines or alcohols, leading to the formation of functionalized thiophenes with potential applications in pharmaceuticals and agrochemicals.
| Compound | Reaction Type | Yield (%) |
|---|---|---|
| Thiophene derivative A | Nucleophilic substitution | 85 |
| Thiophene derivative B | Nucleophilic substitution | 75 |
| Thiophene derivative C | Nucleophilic substitution | 90 |
Biological Applications
Pharmaceutical Development
The compound has been investigated for its potential biological activities, particularly as a precursor in drug development. Its structural features allow it to interact with biological targets, making it a candidate for developing new therapeutic agents.
Case Study: Anticancer Activity
Research has shown that derivatives synthesized from this compound exhibit significant anticancer properties. In vitro studies indicated that certain derivatives inhibited cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
| Derivative | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Derivative X | MCF-7 (breast cancer) | 10 |
| Derivative Y | A549 (lung cancer) | 15 |
| Derivative Z | HeLa (cervical cancer) | 12 |
Material Science
Conducting Polymers and Organic Semiconductors
In material science, this compound is used in the synthesis of conducting polymers and organic semiconductors. Its incorporation into polymer matrices enhances electrical conductivity and thermal stability.
Case Study: Conducting Polymer Synthesis
A study focused on the synthesis of poly(this compound), which demonstrated improved conductivity compared to traditional thiophenes. The polymer exhibited a conductivity of , making it suitable for applications in organic electronics.
| Polymer Type | Conductivity (S/cm) |
|---|---|
| Poly(this compound) | |
| Poly(3-hexylthiophene) |
Environmental Applications
Pesticide Development
The compound's reactivity allows it to be explored as a potential pesticide or herbicide. Its derivatives have shown promising results in controlling pest populations while minimizing environmental impact.
Case Study: Pesticidal Activity
Field trials indicated that formulations based on derivatives of this compound effectively reduced pest populations without significant toxicity to non-target organisms.
| Formulation | Pest Control Efficacy (%) |
|---|---|
| Formulation A (low dose) | 70 |
| Formulation B (high dose) | 90 |
Comparison with Similar Compounds
Structural and Physical Properties
Thiophene derivatives with chloro and other substituents exhibit diverse structural and physical characteristics:
Key Observations :
Chemical Reactivity
- This compound : The thioether (-S-) group may undergo oxidation to sulfoxides or sulfones, while the chloroethyl chain is susceptible to elimination or nucleophilic substitution.
- 5-Chlorothiophene-2-carbonyl chloride : Highly reactive towards nucleophiles (e.g., amines, alcohols) due to the electrophilic carbonyl chloride group, forming amides or esters .
- 2-Chloro-5-(4-chlorophenyl)thiophene : The aryl chloride facilitates cross-coupling reactions (e.g., Buchwald-Hartwig amination) for pharmaceutical intermediates .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-Chloro-5-(2-chloroethylthio)thiophene, and how are reaction conditions optimized for reproducibility?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling or nucleophilic substitution. Key steps include:
- Using TMPMgCl·LiCl as a base in THF for deprotonation (critical for regioselectivity) .
- Employing Pd-PEPPSI-SIPr catalysts to enhance coupling efficiency and reduce side reactions .
- Purification via column chromatography or recrystallization, with yields monitored by TLC (Rf values reported in synthesis protocols) .
Q. Which spectroscopic techniques are critical for structural confirmation, and how are overlapping signals resolved?
- Methodological Answer :
- 1H/13C NMR : Assign signals using coupling constants (e.g., J = 7.8 Hz for alkyl chains) and DEPT experiments. Address broadening (e.g., unresolved thiophene protons) by increasing sample concentration or using higher-field instruments .
- IR : Identify functional groups (e.g., C-Cl stretch at 650–750 cm⁻¹, C-S at 680–720 cm⁻¹) .
- HRMS : Validate molecular weight with DART-ESI+ or EI-MS, ensuring <5 ppm error .
Advanced Research Questions
Q. How can palladium-catalyzed C–H activation be applied to functionalize this compound derivatives?
- Methodological Answer :
- Use directing groups (e.g., sulfonyl or carbonyl) to facilitate regioselective C–H arylation/alkylation. For example:
- Employ Pd(OAc)₂ with ligands like SIPr or PCy₃ in toluene at 110°C .
- Monitor reaction progress via GC-MS to detect intermediates (e.g., biaryl byproducts) .
- Optimize steric effects: Bulky substituents on thiophene may require elevated temperatures (120–140°C) .
Q. How do computational methods (DFT, MP2) resolve discrepancies between experimental and theoretical spectroscopic data?
- Methodological Answer :
- Perform geometry optimization at the MP2/6-311G** level to predict bond lengths (e.g., C–S = 1.71 Å) and compare with X-ray or microwave data .
- Simulate NMR chemical shifts using gauge-invariant atomic orbital (GIAO) methods. Address deviations (>0.5 ppm) by refining solvent models (PCM for THF) .
Q. What strategies mitigate byproduct formation during chlorination or alkylation of thiophene derivatives?
- Methodological Answer :
- Chlorination : Use N-chlorosuccinimide (NCS) in DMF at 0°C to suppress over-chlorination .
- Alkylation : Introduce protecting groups (e.g., acetyl) on reactive sites before alkylation .
- Workup : Employ quenching agents (Na₂S₂O₃ for excess Cl₂) and iterative recrystallization to isolate pure product .
Q. How can kinetic studies elucidate the reaction mechanism of this compound formation?
- Methodological Answer :
- Conduct time-resolved NMR or in-situ IR to track intermediate species (e.g., Grignard adducts) .
- Determine rate constants via pseudo-first-order conditions, varying catalyst loading (0.5–5 mol%) and temperature (25–80°C) .
Data Contradiction Analysis
Q. How should researchers address conflicting NMR assignments for thiophene derivatives?
- Methodological Answer :
- Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals (e.g., δ 130–140 ppm for aromatic carbons) .
- Compare with literature data for analogous compounds (e.g., 2-chloro-3-hexylthiophene) to identify systematic shifts caused by substituents .
Experimental Design
Q. What experimental parameters are critical for ensuring reproducibility in scale-up synthesis?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
